Benzene, [[(S)-hexylsulfinyl]methyl]-
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Overview
Description
Benzene, [[(S)-hexylsulfinyl]methyl]-: is an organic compound that features a benzene ring substituted with a hexylsulfinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation, where an alkyl chloride (in this case, hexylsulfinylmethyl chloride) reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods: Industrial production of Benzene, [[(S)-hexylsulfinyl]methyl]- may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through distillation or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Benzene, [[(S)-hexylsulfinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid and sulfuric acid for nitration, halogens and iron or aluminum chloride for halogenation, sulfuric acid for sulfonation.
Major Products:
Oxidation: Benzene, [[(S)-hexylsulfonyl]methyl]-
Reduction: Benzene, [[(S)-hexylsulfanyl]methyl]-
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzene, [[(S)-hexylsulfinyl]methyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of sulfinyl groups on biological systems and their potential therapeutic applications.
Industry: In the industrial sector, Benzene, [[(S)-hexylsulfinyl]methyl]- can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [[(S)-hexylsulfinyl]methyl]- involves its interaction with molecular targets through the sulfinyl group This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound
Comparison with Similar Compounds
- Benzene, [[(S)-hexylsulfanyl]methyl]-
- Benzene, [[(S)-hexylsulfonyl]methyl]-
- Benzene, [[(S)-butylsulfinyl]methyl]-
Uniqueness: Benzene, [[(S)-hexylsulfinyl]methyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to sulfanyl and sulfonyl groups. The hexyl chain also contributes to its hydrophobic properties, influencing its solubility and interactions with other molecules.
Properties
CAS No. |
159280-42-9 |
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Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
[(S)-hexylsulfinyl]methylbenzene |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-8-11-15(14)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3/t15-/m0/s1 |
InChI Key |
PHCIFWWBMFKHLL-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCC[S@](=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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